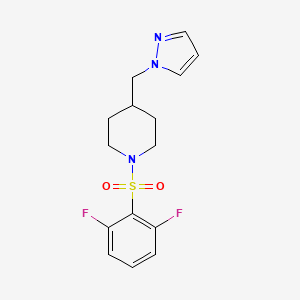
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl group through nucleophilic substitution. The final step involves the sulfonylation of the piperidine ring with 2,6-difluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: The pyrazolylmethyl and difluorophenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The pyrazolylmethyl group may facilitate binding to specific sites, while the difluorophenylsulfonyl group can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine: shares similarities with other sulfonyl-substituted piperidines and pyrazole derivatives.
Trifluoromethyl phenyl sulfone: Another sulfone compound with different substituents but similar reactivity.
Perfluoroalkyl phenyl sulfones: Compounds with perfluoroalkyl groups that exhibit similar chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
生物活性
The compound 4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical structure:
This structure includes a piperidine ring, a pyrazole moiety, and a sulfonyl group attached to a difluorophenyl group, which contributes to its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
The compound is also noted for its anti-inflammatory properties. Pyrazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX-2 .
Antibacterial Activity
Studies have demonstrated that related piperidine derivatives possess antibacterial properties. The sulfonyl group is crucial for enhancing the antibacterial efficacy against various strains of bacteria by disrupting bacterial cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways involved in cell growth and inflammation.
- Cell Cycle Interference : By affecting the cell cycle regulatory proteins, it can induce apoptosis in cancer cells.
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of pyrazole derivatives, compounds similar to the target molecule were tested against human cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, demonstrating its potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of sulfonamide derivatives showed that the compound significantly reduced inflammation markers in vitro. This was measured using ELISA assays for cytokine levels in treated macrophage cultures .
Data Table: Biological Activity Summary
属性
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-13-3-1-4-14(17)15(13)23(21,22)20-9-5-12(6-10-20)11-19-8-2-7-18-19/h1-4,7-8,12H,5-6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVSLWSXXYDCFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














